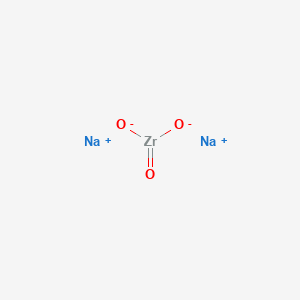

锆酸钠

描述

Sodium Zirconate (Na2ZrO3) is a compound with notable applications in various chemical processes and environmental solutions. Its relevance spans from acting as a catalyst in biodiesel production to enhancing hydrogen production from biomass pyrolysis. The compound is synthesized through various methods, including solid-state reactions, showcasing its adaptability in different chemical environments (Santiago-Torres et al., 2014).

Synthesis Analysis

Sodium Zirconate is synthesized via solid-state reactions, as demonstrated in biodiesel production and hydrogen production processes. The synthesis involves reacting zirconium sources with sodium compounds under high temperatures. One innovative method includes using dental wastes with sodium carbonate to synthesize sodium zirconate, highlighting its potential for recycling and environmental sustainability (Wang et al., 2019).

Molecular Structure Analysis

The molecular structure of Na2ZrO3 has been characterized using various analytical techniques such as X-ray diffraction, scanning electron microscopy, and N2 adsorption. These studies reveal its crystalline structure and microstructural characteristics, which are crucial for its catalytic activities and chemical reactivity (Cortés-Palacios et al., 2012).

Chemical Reactions and Properties

Sodium Zirconate participates in several chemical reactions, including transesterification for biodiesel production and CO2 capture processes. It acts as a basic catalyst in biodiesel production, offering a scalable and cost-effective solution. Additionally, its ability to enhance hydrogen production during biomass pyrolysis by capturing CO2 in-situ demonstrates its multifunctionality in chemical reactions (Santiago-Torres et al., 2014).

Physical Properties Analysis

The physical properties of sodium zirconate, such as surface area, porosity, and microstructure, play significant roles in its application as a catalyst and in CO2 capture technologies. These properties are characterized using techniques like SEM, which provide insights into its effectiveness in various applications (Wang et al., 2019).

科学研究应用

生物柴油生产:锆酸钠已被评估为通过大豆油酯交换生产生物柴油的碱性催化剂。它显示出很高的转化效率,并且可以作为生物柴油生产的替代催化剂(Santiago-Torres、Romero-Ibarra 和 Pfeiffer,2014)。

核废料处理:它已被用于从核废料中分离铯-137,突出了其在放射性废物管理中的潜力(Kenna & Murphy,1979)。

氢气生产增强:来自牙科废物的锆酸钠在生物质热解过程中增强了氢气产量,显示了在可持续能源应用中的潜力(Wang 等,2019)。

离子电导率:锆酸钠的离子电导率已经过研究,特别是当金属离子取代时增强,表明在电子材料中的应用(Umesh 等,2021)。

浸出动力学:已经对锆酸钠在盐酸中的浸出动力学进行了研究,这对于了解其在各种工业过程中的行为非常重要(Setyadji & Sudaryadi,2020)。

CO2吸附:已经探索了锆酸钠作为 CO2 吸附剂的用途,证明了其在碳捕获和环境应用中的潜力(Radfarnia & Iliuta,2012)。

光学性质:已经研究了钠掺杂对锆酸钛酸铅纳米颗粒光学性质的影响,表明在光学和材料科学中的可能应用(Koushki、Baedi 和 Tasbandi,2018)。

热力学研究:对锆酸钠热力学的研究所提供了对其稳定性和反应性的基本见解,这对其各种应用至关重要(Maier & Warhus,1986)。

属性

IUPAC Name |

disodium;dioxido(oxo)zirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.3O.Zr/q2*+1;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTDUMBPDRMZJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Zr](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O3Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white odorless powder; [Alfa Aesar MSDS] | |

| Record name | Sodium zirconate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17680 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium zirconate | |

CAS RN |

12201-48-8 | |

| Record name | Zirconate (ZrO32-), sodium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium zirconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

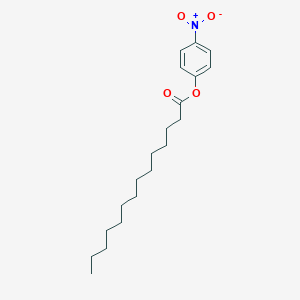

![Silane, trimethyl[(4-nitrophenyl)methoxy]-](/img/structure/B88465.png)